1,1,3-Trimethylcyclohexane

Description

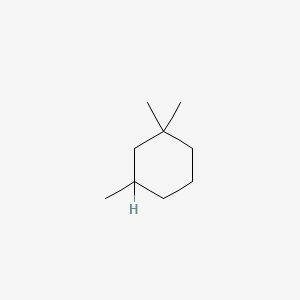

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,3-trimethylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18/c1-8-5-4-6-9(2,3)7-8/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYOLJOJPIPCRDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858746 | |

| Record name | 1,1,3-Trimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1,1,3-Trimethylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13404 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3073-66-3 | |

| Record name | 3,3,5-Trimethylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3073-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclogeraniolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003073663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclogeraniolane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73965 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1,3-Trimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3-trimethylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOGERANIOLANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L13QEP2K04 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,1,3-Trimethylcyclohexane chemical and physical properties

An In-depth Technical Guide to the Chemical and Physical Properties of 1,1,3-Trimethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound. The information is presented in a structured format to facilitate easy access and comparison, supplemented with detailed experimental protocols and a logical workflow for property characterization.

Chemical Identity

This compound is a saturated alicyclic hydrocarbon. Its structure consists of a cyclohexane (B81311) ring substituted with three methyl groups, two at the C1 position and one at the C3 position.

| Identifier | Value |

| IUPAC Name | This compound[1][2] |

| Synonyms | Cyclogeraniolane[1][2] |

| CAS Registry Number | 3073-66-3[1] |

| Molecular Formula | C₉H₁₈[1][2][3] |

| SMILES | CC1CCCC(C1)(C)C[2][3] |

| InChI Key | PYOLJOJPIPCRDP-UHFFFAOYSA-N[1][2][4] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its application as a solvent and an intermediate in chemical synthesis.[2]

| Property | Value |

| Molecular Weight | 126.24 g/mol [2][3][4] |

| Appearance | Colorless to almost colorless clear liquid[3] |

| Odor | Resembles methylcyclohexane[5] |

| Boiling Point | 138.5 °C at 760 mmHg[2][6] |

| Density | 0.778 g/cm³[2] |

| Flash Point | 18 °C[6] |

| Refractive Index | 1.43[6] |

| Solubility | Insoluble in water; Soluble in non-polar organic solvents like hexane, toluene, and benzene. |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of this compound.

| Spectrum Type | Key Data and Observations |

| ¹H NMR | The proton NMR spectrum shows characteristic signals for the methyl and methylene (B1212753) protons in the cyclohexane ring. |

| ¹³C NMR | The carbon NMR spectrum provides information on the different carbon environments within the molecule. |

| Infrared (IR) Spectrum | The IR spectrum displays characteristic absorption bands for C-H stretching and bending vibrations of an alkane. Data is available from the NIST Chemistry WebBook.[1][7] |

| Mass Spectrum (EI) | The electron ionization mass spectrum shows a molecular ion peak and characteristic fragmentation patterns. Data is available from the NIST Chemistry WebBook.[1][7] |

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound.

Boiling Point Determination (Capillary Method)

Objective: To determine the temperature at which the vapor pressure of this compound equals the atmospheric pressure.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (0-200 °C)

-

Capillary tube (sealed at one end)

-

Small test tube (fusion tube)

-

Heating source (Bunsen burner or hot plate)

-

Stand and clamps

Procedure:

-

Fill the small test tube with 1-2 mL of this compound.

-

Place the capillary tube, with its sealed end up, into the test tube containing the liquid.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.

-

Immerse the assembly in a Thiele tube or an oil bath, making sure the liquid in the test tube is below the level of the heating fluid.[1]

-

Gently heat the Thiele tube's side arm or the oil bath.[1]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

When a continuous and rapid stream of bubbles is observed, stop heating.

-

The liquid will start to cool, and the bubbling will slow down and eventually stop.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point of this compound.[1] Record this temperature.

Density Measurement (Pycnometer Method)

Objective: To determine the mass per unit volume of this compound.

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

Clean and thoroughly dry the pycnometer.

-

Weigh the empty, dry pycnometer and record its mass (m₁).

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.

-

Ensure the pycnometer is completely full, with no air bubbles. Dry the outside and weigh it. Record the mass (m₂).

-

Empty and dry the pycnometer again.

-

Fill the pycnometer with this compound and bring it to the same constant temperature in the water bath.

-

Dry the exterior of the pycnometer and weigh it. Record the mass (m₃).

-

The density is calculated using the formula: Density = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the experimental temperature.

Solubility Determination

Objective: To qualitatively assess the solubility of this compound in water and a non-polar organic solvent.

Apparatus:

-

Test tubes with stoppers

-

Graduated pipettes or cylinders

-

Vortex mixer (optional)

Procedure:

-

Solubility in Water:

-

Add approximately 1 mL of this compound to a test tube.

-

Add 3 mL of distilled water.

-

Stopper the test tube and shake vigorously for 1 minute.

-

Allow the mixture to stand and observe if two distinct layers form. Immiscibility indicates insolubility.

-

-

Solubility in a Non-Polar Solvent (e.g., Hexane):

-

Add approximately 1 mL of this compound to a test tube.

-

Add 3 mL of hexane.

-

Stopper the test tube and shake.

-

Observe if a single, homogeneous phase is formed, which indicates solubility.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To determine the purity of this compound and confirm its identity.

Methodology: Based on EPA Method 8260 for volatile organic compounds.[6][7][8]

Instrumentation:

-

Gas chromatograph with a mass selective detector (GC-MS)

-

Capillary column suitable for volatile hydrocarbons (e.g., DB-5ms or equivalent)

-

Autosampler

Experimental Conditions (Typical):

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 200 °C

-

Hold: 5 minutes at 200 °C

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Mass Range: 40-300 amu

Procedure:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., hexane).

-

Inject the sample into the GC-MS system.

-

Acquire the data according to the specified conditions.

-

Analyze the resulting chromatogram for the retention time and the mass spectrum of the peak corresponding to this compound. Compare the mass spectrum with a reference library (e.g., NIST) for confirmation.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the characterization of the physicochemical properties of this compound.

Safety and Handling

This compound is a flammable liquid and vapor.[6] It may be fatal if swallowed and enters airways.[6] Handle with caution in a well-ventilated area, away from heat, sparks, and open flames.[6][9] Use appropriate personal protective equipment (PPE), including safety goggles and gloves.[9] In case of skin contact, wash immediately with plenty of water.[9] If inhaled, move the person to fresh air.[10] Store in a tightly closed container in a cool, dry place.[6]

References

- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. scribd.com [scribd.com]

- 4. chem.ws [chem.ws]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. EPA 8260: Analysis of Volatile Organic Compounds by GC-MS [scioninstruments.com]

- 7. epa.gov [epa.gov]

- 8. gcms.cz [gcms.cz]

- 9. chymist.com [chymist.com]

- 10. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to the Conformational Analysis of 1,1,3-Trimethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the conformational isomers of 1,1,3-trimethylcyclohexane, a substituted cyclohexane (B81311). The conformational preferences of such molecules are crucial in determining their physical properties and chemical reactivity, which is of significant interest in medicinal chemistry and drug development.

Introduction to Conformational Analysis of Substituted Cyclohexanes

Cyclohexane and its derivatives are not planar molecules; they predominantly adopt a puckered "chair" conformation to minimize angular and torsional strain. In this chair conformation, the substituent groups can occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). The relative stability of different chair conformations is primarily dictated by steric interactions, particularly the unfavorable 1,3-diaxial interactions.[1] Substituents in the equatorial position are generally more stable due to minimized steric hindrance.[1]

For polysubstituted cyclohexanes, the most stable conformation is the one that minimizes the overall steric strain. This is typically achieved by placing the largest substituent groups in the equatorial positions.[2]

Chair Conformations of this compound

This compound can exist in two primary chair conformations that are interconvertible through a process known as a ring flip. Let's denote these as Conformation A and Conformation B.

-

Conformation A: In this conformation, the C3 methyl group is in an equatorial position. Consequently, one of the methyl groups at C1 must be axial, and the other equatorial.

-

Conformation B: Following a ring flip, the C3 methyl group occupies an axial position. This forces the previously axial methyl group at C1 into an equatorial position and the equatorial methyl group into an axial position.

The key to determining the more stable conformer lies in analyzing the steric strain arising from 1,3-diaxial interactions. These interactions occur between axial substituents on the same side of the cyclohexane ring.

Quantitative Analysis of Steric Strain

The steric strain associated with different axial substituents can be quantified using "A-values," which represent the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformations of a monosubstituted cyclohexane. A larger A-value indicates a greater preference for the equatorial position. The A-value for a methyl group is approximately 1.7 kcal/mol (or 7.6 kJ/mol).[2]

Strain Energy Calculations:

-

Conformation A (C3-Methyl Equatorial):

-

One axial methyl group at C1.

-

This axial methyl group has two 1,3-diaxial interactions with the axial hydrogens on C3 and C5.

-

Total Strain Energy ≈ 2 * (Strain of H ↔ CH₃ interaction) = 2 * 0.9 kcal/mol = 1.8 kcal/mol (approximately 7.6 kJ/mol).[3]

-

-

Conformation B (C3-Methyl Axial):

-

One axial methyl group at C1 and one axial methyl group at C3.

-

The axial methyl at C1 interacts with the axial hydrogens at C3 and C5.

-

The axial methyl at C3 interacts with the axial hydrogens at C1 and C5.

-

Crucially, there is a significant 1,3-diaxial interaction between the axial methyl group at C1 and the axial methyl group at C3.

-

The strain energy of a CH₃ ↔ CH₃ 1,3-diaxial interaction is considerably higher than a H ↔ CH₃ interaction, estimated to be around 3.7 kcal/mol (or 15.4 kJ/mol).[3]

-

Total Strain Energy ≈ (Strain of H ↔ CH₃ interaction) + (Strain of CH₃ ↔ CH₃ interaction) ≈ 0.9 kcal/mol + 3.7 kcal/mol = 4.6 kcal/mol (approximately 19.3 kJ/mol). A different estimation places the total strain energy at 23 kJ/mol.[3]

-

| Conformation | C3-Methyl Position | C1-Methyl Positions | Key Steric Interactions | Estimated Strain Energy (kJ/mol) | Relative Stability |

| A | Equatorial | One Axial, One Equatorial | Two H ↔ CH₃ 1,3-diaxial interactions | 7.6[3] | More Stable |

| B | Axial | One Axial, One Equatorial | Two H ↔ CH₃ 1,3-diaxial interactions and one CH₃ ↔ CH₃ 1,3-diaxial interaction | 23[3] | Less Stable |

Table 1: Comparison of the two chair conformations of this compound.

Based on these energy calculations, Conformation A, with the C3-methyl group in the equatorial position, is significantly more stable than Conformation B.[3] The substantial steric repulsion between the two axial methyl groups in Conformation B makes it a much higher energy state.[3]

Conformational Equilibrium

The two chair conformations exist in a dynamic equilibrium. The ratio of the two conformers at a given temperature can be calculated using the following equation:

ΔG° = -RT ln(K_eq)

Where:

-

ΔG° is the difference in Gibbs free energy between the two conformations.

-

R is the gas constant (8.314 J/mol·K).

-

T is the temperature in Kelvin.

-

K_eq is the equilibrium constant ([Conformation A]/[Conformation B]).

Given the significant energy difference, the equilibrium will overwhelmingly favor the more stable Conformation A.

Experimental and Computational Protocols

The conformational analysis of molecules like this compound is typically carried out using a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and computational methods.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution.[4] For conformational analysis, key parameters include chemical shifts, coupling constants (specifically ³J_HH), and Nuclear Overhauser Effect (NOE) data. At room temperature, the rapid interconversion of chair conformations leads to averaged NMR signals.[5] However, at low temperatures, this ring flip can be slowed down or "frozen out" on the NMR timescale, allowing for the observation of individual conformers.[6]

Experimental Protocol (Low-Temperature NMR):

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable deuterated solvent that remains liquid at low temperatures (e.g., CD₂Cl₂, CHF₂Cl).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature probe is used.[6]

-

Temperature Control: The temperature of the probe is carefully lowered and calibrated.[6]

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired at various temperatures, starting from room temperature and decreasing until the signals for the individual conformers are resolved.

-

Data Analysis:

-

Signal Integration: The relative populations of the two conformers are determined by integrating the corresponding signals in the low-temperature spectra.

-

Coupling Constants: The vicinal coupling constants (³J_HH) are measured. The magnitude of these constants is related to the dihedral angle between the coupled protons via the Karplus equation, providing information about the chair geometry.

-

NOE Spectroscopy: NOESY or ROESY experiments can be performed to identify through-space interactions, which can help confirm the axial or equatorial positions of the methyl groups.

-

Computational Chemistry

Principle: Computational methods, such as molecular mechanics and quantum mechanics calculations, are used to model the different conformations and calculate their relative energies and geometries.[4]

Computational Protocol (Example using Density Functional Theory - DFT):

-

Structure Building: The 3D structures of both chair conformations of this compound are built using a molecular modeling software.

-

Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure. A common DFT method for this is B3LYP with a suitable basis set (e.g., 6-31G*).

-

Energy Calculation: Single-point energy calculations are performed on the optimized geometries using a higher level of theory or a larger basis set for greater accuracy.

-

Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy and thermal corrections to the enthalpy and Gibbs free energy.

-

Data Analysis: The calculated energies of the two conformers are compared to determine their relative stability. The results can then be compared with experimental data.

Visualizations

Conformational Equilibrium of this compound

Caption: Equilibrium between the two chair conformations of this compound.

Key Steric Interactions in Conformation B

Caption: Major steric clashes in the less stable conformation of this compound.

References

- 1. brainly.com [brainly.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. homework.study.com [homework.study.com]

- 4. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. agust.hi.is [agust.hi.is]

An In-depth Technical Guide to the Stereochemistry and Chirality of 1,1,3-Trimethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the stereochemical and chiral properties of 1,1,3-trimethylcyclohexane. The content herein is curated to support advanced research and development activities where a nuanced understanding of molecular three-dimensional structure is paramount. This document details the molecule's stereoisomerism, conformational dynamics, and the analytical methodologies used in its characterization.

Executive Summary

This compound is a saturated cyclic hydrocarbon that serves as a valuable model for fundamental studies in stereochemistry. Its structural features—a single chiral center and a gem-dimethyl substituted carbon—give rise to interesting conformational preferences and a pair of enantiomers. This guide elucidates the principles of its chirality, the energetic landscape of its chair conformations, and provides detailed experimental frameworks for its analysis and potential synthesis of its stereoisomers. All quantitative data are presented in tabular format for clarity, and logical and experimental workflows are visualized using Graphviz diagrams.

Stereochemistry and Chirality

The molecular structure of this compound contains a single stereocenter at the C3 position, which is bonded to a hydrogen atom, a methyl group, and two different carbon pathways within the cyclohexane (B81311) ring. The C1 carbon, bearing two methyl groups (a gem-dimethyl group), is achiral.[1] The presence of this single chiral center means that this compound is a chiral molecule and exists as a pair of non-superimposable mirror images known as enantiomers.[1] These enantiomers are designated as (R)-1,1,3-trimethylcyclohexane and (S)-1,1,3-trimethylcyclohexane.

These stereoisomers possess identical physical properties such as boiling point, melting point, and density, but they differ in their interaction with plane-polarized light and their binding affinities with other chiral molecules.[1]

Optical Activity

As chiral molecules, the enantiomers of this compound are optically active. Each enantiomer will rotate the plane of plane-polarized light to an equal but opposite degree. A 50:50 mixture of the (R)- and (S)-enantiomers, known as a racemic mixture, will exhibit no net optical rotation.

While the principles of optical activity are well-established, a literature search did not yield specific, experimentally determined values for the specific rotation of (R)- or (S)-1,1,3-trimethylcyclohexane.

Conformational Analysis

This compound exists predominantly in two interconverting chair conformations. The relative stability of these conformers is dictated by the steric strain arising from 1,3-diaxial interactions. In both chair conformations of this compound, one of the gem-dimethyl groups at the C1 position must occupy an axial position, while the other is equatorial. The key difference between the two conformers lies in the orientation of the methyl group at the C3 position.

-

Conformer A: The C3-methyl group is in the equatorial position.

-

Conformer B: The C3-methyl group is in the axial position.

The energetic penalty associated with a substituent occupying an axial position is primarily due to steric repulsion with other axial atoms on the same side of the ring. These unfavorable interactions are termed 1,3-diaxial interactions.

Quantitative Analysis of Conformational Stability

The Gibbs free energy difference (ΔG°) between the two chair conformations can be estimated by summing the energetic costs of the 1,3-diaxial interactions present in each conformer. The standard A-value for a methyl-hydrogen 1,3-diaxial interaction is approximately 3.8 kJ/mol (0.9 kcal/mol). An axial methyl group experiences two such interactions, leading to a total strain of about 7.6 kJ/mol (1.8 kcal/mol). A 1,3-diaxial interaction between two methyl groups is significantly more destabilizing, with an estimated strain energy of around 15.4 kJ/mol (3.7 kcal/mol).

Table 1: Strain Energy Estimation for this compound Conformers

| Conformer | Axial Substituents | 1,3-Diaxial Interactions | Estimated Strain Energy (kJ/mol) | Relative Stability |

| A | C1-Methyl | 1 x (C1-Me vs. C3-H) 1 x (C1-Me vs. C5-H) | 3.8 + 3.8 = 7.6 | More Stable |

| B | C1-Methyl, C3-Methyl | 1 x (C1-Me vs. C5-H) 1 x (C3-Me vs. C1-Me) 1 x (C3-Me vs. C5-H) | 3.8 + 15.4 + 3.8 = 23.0 | Less Stable |

The estimated Gibbs free energy difference (ΔG°) between the two conformers is: ΔG° = G°(Conformer B) - G°(Conformer A) = 23.0 kJ/mol - 7.6 kJ/mol = 15.4 kJ/mol

This significant energy difference indicates that at equilibrium, Conformer A , with the C3-methyl group in the equatorial position, is heavily favored. The equilibrium constant (K_eq) and the relative populations of the two conformers at 298 K (25 °C) can be calculated using the following equation:

ΔG° = -RT ln(K_eq)

Where:

-

R = 8.314 J/(mol·K)

-

T = 298 K

Solving for K_eq: K_eq = exp(-ΔG° / RT) = exp(-15400 J/mol / (8.314 J/(mol·K) * 298 K)) ≈ 500

This corresponds to an equilibrium mixture containing approximately 99.8% of Conformer A and 0.2% of Conformer B .

Experimental Protocols

Representative Protocol for Enantioselective Synthesis

Objective: To synthesize an enantiomerically enriched sample of this compound.

Materials:

-

1,1,3-trimethylcyclohexene (or other suitable precursor)

-

Chiral catalyst (e.g., a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand like BINAP)

-

High-pressure hydrogenation vessel (autoclave)

-

Anhydrous, deoxygenated solvent (e.g., methanol, ethanol, or dichloromethane)

-

Hydrogen gas (high purity)

-

Standard laboratory glassware and purification equipment (e.g., for filtration, extraction, and distillation or chromatography)

Procedure:

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve the chiral catalyst precursor and the chiral ligand in the chosen solvent in the reaction vessel.

-

Reaction Setup: Add the 1,1,3-trimethylcyclohexene substrate to the catalyst solution.

-

Hydrogenation: Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired hydrogen pressure (typically 1-100 atm).

-

Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., room temperature to 80 °C) for a specified time (e.g., 12-48 hours), monitoring the reaction progress by techniques such as GC or TLC.

-

Workup: After the reaction is complete, carefully vent the autoclave and purge with an inert gas. Filter the reaction mixture to remove the catalyst.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation or column chromatography to yield the enantiomerically enriched this compound.

-

Characterization: The enantiomeric excess (e.e.) of the product should be determined using a suitable chiral analytical technique, such as chiral gas chromatography (chiral GC).

Protocol for Conformational Analysis by Low-Temperature NMR Spectroscopy

Objective: To experimentally determine the populations of the two chair conformers of this compound and calculate the Gibbs free energy difference (ΔG°) between them.

Principle: At room temperature, the ring flip of cyclohexane derivatives is rapid on the NMR timescale, resulting in averaged signals. By lowering the temperature, the rate of interconversion can be slowed to the point where the individual signals for each conformer can be resolved and integrated.

Materials:

-

This compound

-

Low-freezing point deuterated solvent (e.g., deuterated chloroform (B151607) (CDCl₃), deuterated dichloromethane (B109758) (CD₂Cl₂), or deuterated toluene (B28343) (toluene-d₈))

-

High-quality NMR tubes (e.g., Wilmad 535-PP or equivalent)

-

NMR spectrometer equipped with a variable temperature (VT) unit

Procedure:

-

Sample Preparation: Prepare a dilute solution (e.g., 10-20 mg/mL) of this compound in the chosen deuterated solvent.

-

Room Temperature Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) to serve as a reference.

-

Low-Temperature Experiment:

-

Place the sample in the NMR probe and allow the temperature to equilibrate.

-

Gradually lower the temperature in increments (e.g., 10-20 K).

-

Acquire a spectrum at each temperature, monitoring for signal broadening and eventual splitting into two distinct sets of signals corresponding to the two conformers. The coalescence temperature is where the two sets of signals merge.

-

Continue to lower the temperature until well-resolved spectra of both conformers are obtained (the "slow-exchange regime").

-

-

Data Analysis:

-

In the slow-exchange regime, identify corresponding signals for each conformer.

-

Carefully integrate the signals for each conformer. The ratio of the integrals is equal to the ratio of the conformer populations (K_eq).

-

Calculate the Gibbs free energy difference (ΔG°) at that temperature using the equation: ΔG° = -RT ln(K_eq).

-

Data Summary

Table 2: Summary of Stereochemical and Conformational Properties of this compound

| Property | Value/Description |

| Chirality | Chiral |

| Stereocenter | C3 |

| Enantiomers | (R)-1,1,3-trimethylcyclohexane and (S)-1,1,3-trimethylcyclohexane |

| Specific Rotation ([α]) | Not reported in the literature |

| Major Conformer | C3-methyl in the equatorial position |

| Minor Conformer | C3-methyl in the axial position |

| Estimated ΔG° (Conformational) | 15.4 kJ/mol |

| Estimated K_eq (298 K) | ~500 |

| Estimated Population of Major Conformer (298 K) | ~99.8% |

| Estimated Population of Minor Conformer (298 K) | ~0.2% |

Conclusion

References

Synthesis of 1,1,3-Trimethylcyclohexane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1,1,3-trimethylcyclohexane, a saturated hydrocarbon of interest in various fields of chemical research. The document details the multi-step synthesis starting from the readily available industrial feedstock, isophorone (B1672270), and explores alternative deoxygenation strategies. This guide is intended to serve as a practical resource, offering detailed experimental protocols, quantitative data, and visual representations of the reaction pathways.

Introduction

This compound is a cycloalkane that, along with its various isomers, serves as a valuable building block in organic synthesis and as a component in fuel and lubricant research. Its synthesis typically involves the modification of a functionalized cyclohexane (B81311) ring. The most common and economically viable starting material for the synthesis of trimethylcyclohexane isomers is isophorone (3,5,5-trimethylcyclohex-2-en-1-one), which is produced on a large scale from the self-condensation of acetone.[1] This guide will focus on the synthetic route from isophorone, which involves hydrogenation and subsequent deoxygenation steps.

Primary Synthesis Pathway: From Isophorone

The principal and most-documented synthesis of this compound originates from isophorone. This pathway involves a three-step process:

-

Selective Hydrogenation of Isophorone: The carbon-carbon double bond in isophorone is selectively hydrogenated to yield 3,3,5-trimethylcyclohexanone (B147574) (TMCH).

-

Reduction of 3,3,5-Trimethylcyclohexanone: The carbonyl group of TMCH is reduced to a hydroxyl group, forming 3,3,5-trimethylcyclohexanol (B90689).

-

Deoxygenation of 3,3,5-Trimethylcyclohexanol or 3,3,5-Trimethylcyclohexanone: The oxygen-containing functional group is removed to yield the final product, this compound.

The following sections provide detailed experimental protocols and quantitative data for each of these steps.

Step 1: Selective Hydrogenation of Isophorone to 3,3,5-Trimethylcyclohexanone

The selective hydrogenation of the α,β-unsaturated ketone, isophorone, to the saturated ketone, 3,3,5-trimethylcyclohexanone, is a critical step that can be achieved with high selectivity using various catalytic systems.[2]

Quantitative Data for Isophorone Hydrogenation

| Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Isophorone Conversion (%) | TMCH Yield (%) | Reference |

| Pd/C | Solvent-free | 25 | 2.0 | >99 | >99 | [2] |

| Raney® Ni | Tetrahydrofuran (B95107) (THF) | 25 | 2.0 | 100 | 98.1 | [2] |

| 5% Pd/Al₂O₃ | Supercritical CO₂ | Not Specified | Not Specified | 99.9 | 99.5 | [2] |

| Ru/C | Not Specified | Not Specified | Not Specified | - | - | [3] |

Experimental Protocol: Hydrogenation using Pd/C

-

Catalyst Preparation: If necessary, activate the palladium on carbon (Pd/C) catalyst according to the manufacturer's instructions.

-

Reaction Setup: In a high-pressure autoclave, place 3,5,5-trimethylcyclohex-2-en-1-one (isophorone) and the Pd/C catalyst (typically 1-5% by weight of the substrate). The reaction can be run neat (solvent-free).

-

Hydrogenation: Seal the autoclave and purge with nitrogen gas before introducing hydrogen. Pressurize the vessel with hydrogen to 2.0 MPa.

-

Reaction Conditions: Stir the mixture vigorously at 25°C. The reaction progress can be monitored by gas chromatography (GC).

-

Work-up: Upon completion, carefully vent the hydrogen and purge the autoclave with nitrogen. Filter the reaction mixture to remove the catalyst. The resulting liquid is 3,3,5-trimethylcyclohexanone, which can be purified by distillation if necessary.

Experimental Workflow: Isophorone Hydrogenation

Step 2: Reduction of 3,3,5-Trimethylcyclohexanone to 3,3,5-Trimethylcyclohexanol

The ketone, 3,3,5-trimethylcyclohexanone, can be readily reduced to the corresponding secondary alcohol, 3,3,5-trimethylcyclohexanol, using various reducing agents.[4]

Quantitative Data for TMCH Reduction

| Reducing Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Sodium Borohydride (B1222165) (NaBH₄) | Methanol (B129727) | Room Temperature | 1-2 h | >95 (estimated) | General Knowledge |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether | 0 to RT | 1-2 h | >95 (estimated) | General Knowledge |

| Ruthenium on Carbon (Ru/C) with H₂ | Not Specified | 30-220 | Not Specified | High | [5] |

Experimental Protocol: Reduction using Sodium Borohydride

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,3,5-trimethylcyclohexanone in methanol.

-

Reduction: Cool the solution in an ice bath and slowly add sodium borohydride (NaBH₄) in portions.

-

Reaction Conditions: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the starting material is consumed, carefully add water to quench the excess NaBH₄. Remove the methanol under reduced pressure. Extract the aqueous layer with diethyl ether.

-

Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3,3,5-trimethylcyclohexanol. The product can be further purified by distillation or recrystallization.

Step 3: Deoxygenation to this compound

The final step in this synthesis is the removal of the oxygen functionality. This can be achieved either from the ketone (3,3,5-trimethylcyclohexanone) or the alcohol (3,3,5-trimethylcyclohexanol). Several deoxygenation methods are available, with the choice depending on the stability of the substrate to acidic or basic conditions and the desired reaction scale.

The Wolff-Kishner reduction is a classic method for the deoxygenation of ketones under basic conditions.[6][7] For sterically hindered ketones like 3,3,5-trimethylcyclohexanone, the Huang-Minlon modification is often employed, which involves higher temperatures and the removal of water to drive the reaction to completion.[8]

Experimental Protocol: Wolff-Kishner Reduction (Huang-Minlon Modification)

-

Reaction Setup: In a round-bottom flask fitted with a distillation head and a reflux condenser, combine 3,3,5-trimethylcyclohexanone, hydrazine (B178648) hydrate, and potassium hydroxide (B78521) in a high-boiling solvent such as diethylene glycol.

-

Hydrazone Formation: Heat the mixture to reflux (around 110-130°C) for 1-2 hours to form the hydrazone.

-

Decomposition: Increase the temperature to allow for the distillation of water and excess hydrazine. Once the temperature of the reaction mixture reaches approximately 190-200°C, maintain it at this temperature for several hours until the evolution of nitrogen gas ceases.

-

Work-up: Cool the reaction mixture and dilute it with water. Extract the product with a low-boiling hydrocarbon solvent (e.g., pentane (B18724) or hexane).

-

Purification: Wash the organic extract with dilute HCl and then with water. Dry the organic layer over a suitable drying agent, filter, and remove the solvent by distillation. The resulting this compound can be purified by fractional distillation.

The Clemmensen reduction provides an alternative, acidic route to deoxygenate ketones.[9] However, it is generally less effective for aliphatic and cyclic ketones compared to aryl-alkyl ketones.[10] Modified conditions using activated zinc dust in an anhydrous organic solvent may improve yields for substrates like 3,3,5-trimethylcyclohexanone.[9]

Experimental Protocol: Clemmensen Reduction (Modified)

-

Catalyst Preparation: Prepare amalgamated zinc by stirring zinc dust with a dilute aqueous solution of mercury(II) chloride for a short period. Decant the aqueous solution and wash the amalgamated zinc with water, then with an appropriate organic solvent (e.g., diethyl ether).

-

Reaction Setup: In a flask equipped with a reflux condenser and a gas outlet, place the freshly prepared amalgamated zinc and cover it with a solution of 3,3,5-trimethylcyclohexanone in a suitable solvent like toluene (B28343) or ethanol.

-

Reduction: Add concentrated hydrochloric acid dropwise to the stirred mixture. The reaction is exothermic and should be controlled by cooling if necessary.

-

Reaction Conditions: After the initial reaction subsides, heat the mixture to reflux until the starting material is consumed (monitor by GC or TLC).

-

Work-up: Cool the reaction mixture and separate the organic layer. Extract the aqueous layer with an organic solvent.

-

Purification: Combine the organic layers, wash with water and then with a dilute base solution (e.g., sodium bicarbonate). Dry the organic layer, filter, and remove the solvent. Purify the this compound by fractional distillation.

The Barton-McCombie deoxygenation is a radical-based method for removing a hydroxyl group and is particularly useful for secondary alcohols.[11][12] The reaction proceeds under mild, neutral conditions.

Experimental Protocol: Barton-McCombie Deoxygenation

-

Xanthate Formation:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve 3,3,5-trimethylcyclohexanol in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0°C and add sodium hydride (NaH, 60% dispersion in mineral oil).

-

Stir the mixture at 0°C for 30 minutes, then add carbon disulfide (CS₂) at 0°C.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Add methyl iodide (MeI) and continue stirring at room temperature for several hours until the formation of the S-methyl xanthate is complete (monitor by TLC).[13]

-

-

Deoxygenation:

-

To the solution of the xanthate, add tributyltin hydride (n-Bu₃SnH) and a radical initiator such as azobisisobutyronitrile (AIBN).

-

Heat the reaction mixture to reflux (around 80-90°C in toluene) for several hours.

-

Monitor the reaction for the disappearance of the xanthate.

-

-

Work-up:

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product will contain tin byproducts. These can be removed by flash chromatography on silica (B1680970) gel or by treatment with a solution of potassium fluoride.

-

-

Purification: The resulting this compound is purified by fractional distillation.

Signaling Pathways and Reaction Mechanisms

The synthesis of this compound from isophorone involves a series of well-established organic reactions. The following diagrams illustrate the key transformations.

Overall Synthesis Pathway

Wolff-Kishner Reduction Mechanism

Conclusion

The synthesis of this compound is most practically achieved through a multi-step process starting from isophorone. The initial hydrogenation and reduction steps are high-yielding and well-established. The final deoxygenation step offers several alternatives, with the Wolff-Kishner reduction of 3,3,5-trimethylcyclohexanone and the Barton-McCombie deoxygenation of 3,3,5-trimethylcyclohexanol being prominent choices. The selection of the deoxygenation method will depend on the specific requirements of the synthesis, including substrate compatibility with acidic or basic conditions and considerations of reagent toxicity and cost. This guide provides the necessary detailed protocols and comparative data to aid researchers in the successful synthesis of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. tcichemicals.com [tcichemicals.com]

- 4. 3,3,5-Trimethylcyclohexanol - Wikipedia [en.wikipedia.org]

- 5. EP1318130A1 - Process for the preparation of 3,3,5-trimethylcyclohexanol - Google Patents [patents.google.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]

- 13. Barton-McCombie Reaction: Mechanism & Examples| NROChemistry [nrochemistry.com]

An In-depth Technical Guide to the Reactivity and Chemical Behavior of 1,1,3-Trimethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,1,3-Trimethylcyclohexane is a saturated cyclic hydrocarbon with significant applications in organic synthesis and as a model for stereochemical studies. Its reactivity is primarily dictated by the conformational arrangement of its cyclohexane (B81311) ring and the nature of its carbon-hydrogen bonds. This guide provides a comprehensive overview of its physical and chemical properties, stereochemistry, and key chemical reactions, including oxidation, halogenation, and catalytic dehydrogenation. Detailed experimental protocols and quantitative data are presented to support further research and application in fields such as drug development and materials science.

Physical and Chemical Properties

This compound is a colorless, flammable liquid with a faint odor.[1] It is a non-polar compound, making it insoluble in water but highly soluble in non-polar organic solvents like hexane, toluene, and benzene.[1] Its immiscibility with water and its resistance to hydrolysis are due to the absence of any hydrolyzable functional groups.[2] Complete combustion in the presence of air yields carbon dioxide and water vapor.[2]

Table 1: Physical and Spectroscopic Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₈ | [3][] |

| Molecular Weight | 126.24 g/mol | [3][] |

| CAS Number | 3073-66-3 | [5] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Density | 0.778 - 0.8127 g/cm³ | [][6] |

| Melting Point | -65.75 °C | [6] |

| Boiling Point | 136 - 138.5 °C at 760 mmHg | [][6] |

| Flash Point | 18 °C | [6] |

| Refractive Index | n20/D 1.429 | [6] |

| InChI Key | PYOLJOJPIPCRDP-UHFFFAOYSA-N | [5] |

Note: Reported values may vary slightly between sources.

Stereochemistry and Conformational Analysis

The chemical behavior of this compound is profoundly influenced by its three-dimensional structure.

Chirality

This compound possesses a single chiral center at the C3 position, which is bonded to a hydrogen atom, a methyl group, and two different carbon pathways within the ring. This chirality gives rise to a pair of enantiomers: (R)-1,1,3-trimethylcyclohexane and (S)-1,1,3-trimethylcyclohexane.[5] These stereoisomers share identical physical properties except for their interaction with plane-polarized light.[5] The C1 carbon, with its gem-dimethyl group, is achiral.[5]

Conformational Equilibrium

The cyclohexane ring exists predominantly in two interconverting chair conformations. The stability of these conformers is determined by the steric strain arising from the spatial arrangement of the three methyl groups.[5] The primary source of this strain is the 1,3-diaxial interaction, a repulsive force between axial substituents on the same face of the ring.[7]

In this compound, one chair conformation will have the C3-methyl group in an axial position, while the ring-flip conformer places it in an equatorial position. The gem-dimethyl group at the C1 position will always have one axial and one equatorial methyl group.[8]

-

Conformer A (Axial C3-Methyl): This conformation is less stable due to a significant 1,3-diaxial interaction between the axial methyl group at C3 and the axial methyl group at C1.

-

Conformer B (Equatorial C3-Methyl): This conformation is significantly more stable as it minimizes 1,3-diaxial interactions. The C3-methyl group is in the less sterically hindered equatorial position.

The equilibrium heavily favors the conformer with the C3-methyl group in the equatorial position to minimize steric strain.[5]

Conformational equilibrium of this compound.

Chemical Reactivity and Experimental Protocols

As a saturated alkane, this compound is relatively unreactive. Its reactions typically require energetic conditions or highly reactive reagents to break the strong C-H and C-C bonds.

Oxidation

This compound is susceptible to oxidation by strong oxidizing agents, which can lead to the formation of ketones or carboxylic acids.[5] The reaction typically targets the weaker C-H bonds, with tertiary C-H bonds being more reactive than secondary or primary ones. The tertiary C-H bond at the C3 position is a likely site of initial attack.

This protocol is a representative example for the oxidation of a tertiary C-H group on a cyclohexane ring and should be adapted and optimized for this compound.

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq.) in acetone (B3395972) (20 mL/g of substrate). Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Prepare the Jones reagent by dissolving chromium trioxide (CrO₃) in concentrated sulfuric acid and water. Slowly add the Jones reagent dropwise to the stirred acetone solution. Maintain the temperature below 20 °C. The appearance of a persistent orange-brown color indicates that the substrate is consumed.

-

Quenching: Once the reaction is complete (monitored by TLC or GC), quench the excess oxidant by adding isopropanol (B130326) until the solution turns from orange-brown to blue-green.

-

Work-up: Remove the acetone by rotary evaporation. Add water (50 mL) to the residue and transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate (B86663) (Na₂SO₄). Filter the solution and concentrate it under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Workflow for a representative oxidation experiment.

Free-Radical Halogenation

Like other alkanes, this compound can undergo substitution reactions with halogens (Cl₂, Br₂) in the presence of UV light or heat. The reaction proceeds via a free-radical chain mechanism involving initiation, propagation, and termination steps.[9][10]

The regioselectivity of the reaction depends on the halogen used. Chlorination is relatively non-selective, leading to a mixture of monochlorinated products. Bromination is much more selective, favoring the substitution of the most stable radical intermediate, which is the tertiary radical at the C3 position.

-

Initiation: UV light initiates the reaction by homolytically cleaving the halogen molecule (X₂) into two halogen radicals (2 X•).[10]

-

Propagation:

-

A halogen radical abstracts a hydrogen atom from this compound, forming a hydrogen halide (H-X) and a trimethylcyclohexyl radical.

-

The trimethylcyclohexyl radical then reacts with another halogen molecule (X₂) to form the halogenated product and a new halogen radical, which continues the chain.[10]

-

-

Termination: The chain reaction is terminated when two radicals combine.[10]

General mechanism of free-radical halogenation.

This protocol is a representative example and should be adapted and optimized.

-

Setup: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a UV lamp, add this compound (1.0 eq.) and a solvent such as carbon tetrachloride (CCl₄).

-

Initiation: Heat the mixture to reflux while irradiating with the UV lamp.

-

Reagent Addition: Slowly add a solution of bromine (Br₂) (1.0 eq.) in CCl₄ from the dropping funnel. The red-brown color of the bromine should fade as it is consumed. The evolution of HBr gas will be observed.

-

Completion: Continue the reaction until the bromine color disappears completely.

-

Work-up: Cool the reaction mixture. Wash it with an aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation. The resulting product mixture can be separated and purified by fractional distillation or preparative gas chromatography.

Catalytic Dehydrogenation/Reforming

While specific studies on this compound are limited, related compounds like methylcyclohexane (B89554) are known to undergo catalytic dehydrogenation to form aromatic compounds (e.g., toluene).[11][12] This process is a key reaction in catalytic reforming to increase the octane (B31449) number of gasoline. It is typically carried out at high temperatures (300-500 °C) over a platinum-based catalyst.[11] It is plausible that this compound would react under similar conditions to yield 1,1,3-trimethylbenzene.

Applications in Research and Development

This compound serves as a valuable molecule in several areas of chemical science:

-

Synthetic Intermediate: It is a useful building block for creating more complex molecules.[5] Its structure is related to terpenoid compounds and has been used as a key fragment in the synthesis of complex natural products like ent-taxane type diterpenoids.[5]

-

Stereochemical Model: Due to its clear conformational preferences, it serves as an excellent model system for fundamental studies in stereochemistry and the relationship between a molecule's three-dimensional structure and its reactivity.[5]

-

Petrochemistry and Environmental Science: As a component of gasoline fractions, its presence and isomeric ratio can be used as a conserved marker to trace the sources of petroleum hydrocarbon contamination in the environment, owing to its resistance to biodegradation.[5]

-

Biomarker Research: Recent studies have identified this compound as a volatile organic compound (VOC) in human breath, suggesting potential for its use as a non-invasive biomarker for physiological and metabolic processes.[5]

Note on Biological Signaling Pathways

For a simple, non-polar saturated hydrocarbon such as this compound, there is currently no documented evidence in publicly accessible scientific literature of direct involvement in specific biological signaling pathways in the context of drug action. Its potential role as a VOC biomarker is related to metabolic output rather than signaling activity. Professionals in drug development should consider it primarily as a potential scaffold or building block for more complex, biologically active molecules, rather than a direct modulator of signaling cascades.

References

- 1. This compound(3073-66-3) 1H NMR spectrum [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. This compound(3073-66-3) IR Spectrum [chemicalbook.com]

- 5. This compound | 3073-66-3 | Benchchem [benchchem.com]

- 6. Cyclohexane, 1,1,3-trimethyl- [webbook.nist.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Dehydrogenation of methylcyclohexane over Pt-based catalysts supported on functional granular activated carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Low-temperature selective catalytic dehydrogenation of methylcyclohexane by surface protonics - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Thermodynamic Properties of 1,1,3-Trimethylcyclohexane

This technical guide provides a comprehensive overview of the thermodynamic properties of 1,1,3-Trimethylcyclohexane, tailored for researchers, scientists, and drug development professionals. The information is presented in a structured format, including quantitative data in tabular form, a summary of experimental methodologies, and a visualization of the experimental workflow.

Chemical Identity:

-

Name: this compound

Quantitative Thermodynamic Data

The following tables summarize the key thermodynamic properties of this compound. The data has been compiled from critically evaluated sources.

Table 1: Phase Change and Critical Properties

| Property | Value | Units | Reference |

| Normal Boiling Point | 410 K (approx.) | K | [1] |

| Enthalpy of Vaporization (ΔvapH) | 37.7 | kJ/mol | [1][4] |

| 38.6 | kJ/mol | [1][4] | |

| 38.4 | kJ/mol | [4] |

Table 2: Vapor Pressure Data (Antoine Equation Parameters) [3][4]

The vapor pressure of this compound can be described by the Antoine equation: log₁₀(P) = A − (B / (T + C)), where P is the vapor pressure in bar and T is the temperature in Kelvin.

| Temperature Range (K) | A | B | C | Reference |

| 327.82 to 410.79 | 3.96195 | 1393.299 | -57.599 | Forziati, Norris, et al., 1949[3][4] |

Table 3: Temperature-Dependent Thermodynamic Properties of Liquid this compound

| Temperature (K) | Enthalpy (kJ/mol) | Entropy (J/mol·K) | Heat Capacity at Saturation Pressure (J/mol·K) |

| 206.34 - 595.84 | Varies with T | Varies with T | Varies with T |

Note: Specific values at discrete temperatures are available through the NIST/TRC Web Thermo Tables. The data indicates the range over which critically evaluated data is available.[5]

Table 4: Temperature-Dependent Thermodynamic Properties of Ideal Gas this compound

| Temperature (K) | Enthalpy (kJ/mol) | Entropy (J/mol·K) |

| 200 - 1000 | Varies with T | Varies with T |

Note: Specific values at discrete temperatures are available through the NIST/TRC Web Thermo Tables. The data indicates the range over which critically evaluated data is available.[5]

Table 5: Transport Properties of this compound

| Property | Phase | Temperature Range (K) |

| Viscosity | Liquid | 270 - 600 |

| Gas | 420 - 910 | |

| Thermal Conductivity | Liquid | 210 - 540 |

| Gas | 420 - 910 |

Note: Specific values are temperature-dependent and can be obtained from the NIST/TRC Web Thermo Tables.[5]

Experimental Protocols

While the full experimental details from the original publications cited by the NIST database (e.g., Stephenson and Malanowski, 1987; Forziati, Norris, et al., 1949) were not accessible, this section describes the general methodologies employed for determining the thermodynamic properties of organic compounds like this compound.

1. Determination of Enthalpy of Vaporization (ΔvapH):

The enthalpy of vaporization is a crucial thermodynamic property that can be determined by various calorimetric methods.

-

Differential Scanning Calorimetry (DSC): This is a common technique where a sample is heated at a controlled rate. When the sample vaporizes, it absorbs energy, which is detected as an endothermic peak in the DSC thermogram. The area under this peak is proportional to the enthalpy of vaporization. The sample is typically placed in a pierced crucible to allow for vaporization while maintaining proximity to the sensor.

-

Condensation Calorimetry: This method involves measuring the heat released when a vapor condenses into a liquid. The heat of condensation is transferred to a coolant with a known heat capacity. By measuring the temperature change and flow rate of the coolant, and the rate of condensation, the enthalpy of vaporization can be calculated.

-

Vapor Pressure-Temperature Relationship: The enthalpy of vaporization can also be derived from vapor pressure data using the Clausius-Clapeyron equation. This involves measuring the vapor pressure of the substance at different temperatures.

2. Measurement of Heat Capacity (Cp):

The heat capacity of a substance is the amount of heat required to raise its temperature by a certain amount.

-

Differential Scanning Calorimetry (DSC): DSC is a primary method for measuring heat capacity. In a typical experiment, the heat flow to the sample is measured as its temperature is increased at a constant rate. This is compared to the heat flow of a known standard and an empty pan under the same conditions to calculate the specific heat capacity of the sample. For liquids, sealed pans are used to prevent evaporation.

-

Adiabatic Calorimetry: This is a highly accurate method where the sample is placed in a well-insulated container (calorimeter). A known amount of heat is supplied to the sample, and the resulting temperature increase is measured. The heat capacity is calculated from the heat input and the temperature change.

3. Determination of Vapor Pressure:

Vapor pressure is a key property for understanding the volatility of a compound.

-

Static Method: In this direct method, the substance is placed in a closed, evacuated container at a constant temperature. The pressure exerted by the vapor in equilibrium with the liquid is then measured using a pressure transducer. This method is versatile and can be used over a wide range of pressures.

-

Effusion Method (Knudsen Effusion): This technique is suitable for measuring low vapor pressures. The rate of mass loss of a substance effusing through a small orifice into a vacuum is measured. The vapor pressure can then be calculated based on the kinetic theory of gases.

-

Gas Saturation Method: An inert gas is passed through or over the liquid sample at a constant temperature until it becomes saturated with the vapor of the substance. The amount of the substance carried by the gas is then determined, from which the partial pressure (and thus the vapor pressure) can be calculated.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the thermodynamic properties of a liquid compound such as this compound.

Caption: Generalized workflow for determining thermodynamic properties.

References

An In-Depth Technical Guide to the Solubility of 1,1,3-Trimethylcyclohexane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,1,3-trimethylcyclohexane in various organic solvents. Due to its non-polar nature, this compound exhibits high solubility in non-polar organic solvents and is largely immiscible with polar solvents such as water. This document outlines the qualitative and quantitative solubility of this compound, details experimental protocols for solubility determination, and provides visual representations of the experimental workflow.

Core Concepts of Solubility

The solubility of a substance is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility. Non-polar molecules, such as this compound, tend to dissolve readily in non-polar solvents because the intermolecular forces of attraction between the solute and solvent molecules are similar in nature and magnitude.

Quantitative Solubility Data

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, its classification as a non-polar hydrocarbon allows for well-founded estimations. It is considered to be miscible with many common non-polar organic solvents. For polar solvents, its solubility is exceedingly low.

| Solvent Classification | Solvent Example | Temperature (°C) | Pressure (atm) | Solubility | Citation(s) |

| Non-Polar | Hexane | Ambient | 1 | Miscible | [1] |

| Toluene | Ambient | 1 | Miscible | [1] | |

| Benzene | Ambient | 1 | Miscible | [1] | |

| Polar | Water | 25 | 1 | 1.77 mg/kg (practically insoluble) | [2] |

Note: "Miscible" indicates that the two liquids can be mixed in all proportions to form a homogeneous solution.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a reliable and widely used technique for determining the solubility of a substance in a solvent.[3] This protocol is adapted for determining the solubility of a liquid solute, such as this compound, in an organic solvent.

Materials and Equipment

-

This compound (high purity)

-

Organic solvent of interest (e.g., hexane, toluene, benzene; high purity)

-

Glass flasks or vials with airtight stoppers

-

Orbital shaker or magnetic stirrer with a temperature-controlled environment (e.g., water bath or incubator)

-

Centrifuge (optional, for phase separation)

-

Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID) for concentration analysis

-

Syringes and filters (if necessary)

-

Analytical balance

Procedure

-

Preparation of Supersaturated Solution:

-

In a series of flasks, add an excess amount of this compound to a known volume of the organic solvent. The exact ratio will depend on the expected solubility, but for miscible systems, a range of compositions should be prepared.

-

Securely seal the flasks to prevent evaporation.

-

-

Equilibration:

-

Place the flasks in a temperature-controlled orbital shaker or on a magnetic stirrer within a water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours.[4][5] The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solvent remains constant.

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the mixture to stand undisturbed in the temperature-controlled environment for several hours to allow for phase separation if the components are not fully miscible.

-

If a distinct layer of undissolved solute is present, carefully extract a sample from the solvent-rich phase.

-

If an emulsion has formed or separation is slow, the mixture can be centrifuged at the experimental temperature to facilitate phase separation.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the saturated solvent phase using a syringe. If necessary, filter the sample to remove any suspended micro-droplets of the solute.

-

Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

-

Analyze the standard solutions and the experimental sample using a gas chromatograph (GC).[6]

-

Construct a calibration curve by plotting the peak area from the GC analysis of the standard solutions against their known concentrations.

-

Determine the concentration of this compound in the experimental sample by comparing its peak area to the calibration curve.

-

-

Data Reporting:

-

The solubility is reported as the concentration of this compound in the organic solvent at the specified temperature. For miscible liquids, it is often reported that they are soluble in all proportions.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound in an organic solvent.

Caption: Workflow for solubility determination using the shake-flask method.

Logical Relationships in Solubility Prediction

The decision to classify a solute as soluble or insoluble in a particular solvent is based on the fundamental principle of "like dissolves like," which is governed by the polarity of the molecules involved.

References

An In-Depth Technical Guide to the Ring Flip Energy Barriers in 1,1,3-Trimethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the conformational energetics and ring flip energy barriers of 1,1,3-trimethylcyclohexane. A thorough understanding of the conformational preferences and the dynamics of ring inversion is paramount in fields such as medicinal chemistry and materials science, where molecular shape and flexibility critically influence biological activity and material properties. This document outlines the theoretical basis for these energy barriers, details the experimental and computational methodologies used in their determination, and presents the relevant quantitative data in a clear, structured format.

Conformational Analysis of this compound

The conformational landscape of this compound is dominated by the interconversion between two chair conformations. This process, known as a ring flip, involves the simultaneous rotation about carbon-carbon single bonds, leading to the exchange of axial and equatorial positions of the substituents. The relative stability of the two chair conformers is dictated by the steric strain arising from the spatial arrangement of the three methyl groups.

The two primary chair conformations of this compound are depicted below:

-

Conformer A: In this conformation, the C1 position has one axial and one equatorial methyl group, and the C3 position has an equatorial methyl group.

-

Conformer B: Following a ring flip, the C1 methyl groups switch their axial/equatorial positions, and the C3 methyl group becomes axial.

The primary source of steric strain in substituted cyclohexanes is the 1,3-diaxial interaction, which is the steric repulsion between an axial substituent and the other two axial atoms (usually hydrogens) on the same side of the ring.[1][2]

Quantitative Analysis of Conformational Energy

The energy difference between the two chair conformations can be estimated by quantifying the steric strain in each. This is achieved using "A-values," which represent the Gibbs free energy difference (ΔG°) between the axial and equatorial conformations of a monosubstituted cyclohexane (B81311).[3][4] The A-value for a methyl group is approximately 1.74 kcal/mol (7.3 kJ/mol).[3][5] This value corresponds to the steric strain introduced by two 1,3-diaxial interactions between the axial methyl group and the axial hydrogens at the C3 and C5 positions.[2][6]

In the case of this compound, we must also consider the more significant 1,3-diaxial interaction between two methyl groups.

Table 1: Steric Strain Analysis of this compound Conformers

| Conformer | Axial Substituents | 1,3-Diaxial Interactions | Total Steric Strain (kcal/mol) | Relative Gibbs Free Energy (ΔG°) (kcal/mol) |

| A | One CH₃ at C1 | One axial CH₃ at C1 interacting with axial H at C5. | ~1.74 | 0 (Reference) |

| B | One CH₃ at C1, One CH₃ at C3 | One axial CH₃ at C1 interacting with axial H at C5. One axial CH₃ at C3 interacting with axial H at C5. One 1,3-diaxial interaction between the axial CH₃ at C1 and the axial CH₃ at C3. | ~1.74 (CH₃-H) + ~1.74 (CH₃-H) + ~3.7 (CH₃-CH₃) = ~7.18 | ~7.18 |

Note: The steric strain value for a 1,3-diaxial interaction between two methyl groups is approximately 3.7 kcal/mol.[7] The A-value for a single axial methyl group (interacting with two axial hydrogens) is ~1.74 kcal/mol.

Based on this analysis, Conformer A is significantly more stable than Conformer B by approximately 7.18 kcal/mol. This large energy difference indicates that at equilibrium, the population of Conformer B will be negligible.

The Ring Flip Energy Barrier (Activation Energy)

While the energy difference between the two chair conformations is substantial, the molecule must pass through higher-energy transition states and intermediates to interconvert. The overall energy barrier for the ring flip is the Gibbs free energy of activation (ΔG‡). For the parent cyclohexane molecule, this barrier is approximately 10-11 kcal/mol.[5]

Experimental and Computational Methodologies

Experimental Determination: Dynamic NMR Spectroscopy

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for studying the kinetics of conformational changes that occur on the NMR timescale.

Experimental Protocol for Dynamic NMR:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform, deuterated methylene (B1212753) chloride, or deuterated toluene).

-

Variable Temperature NMR: A series of ¹H or ¹³C NMR spectra are acquired over a range of temperatures.

-

At Room Temperature (Fast Exchange): The ring flip is rapid on the NMR timescale. The signals for the axial and equatorial protons (and carbons) are averaged, resulting in a single, time-averaged spectrum.

-

As Temperature Decreases (Intermediate Exchange): The rate of ring flip slows down. This leads to broadening of the NMR signals.

-

At the Coalescence Temperature (Tc): The signals for the interconverting axial and equatorial positions merge into a single broad peak. The rate constant (k) for the ring flip at this temperature can be calculated from the chemical shift difference (Δν) of the signals at the slow-exchange limit.

-

At Low Temperatures (Slow Exchange): The ring flip is slow enough that distinct signals for the axial and equatorial methyl groups and ring protons of the major conformer (Conformer A) can be observed.

-

-

Lineshape Analysis: The complete temperature-dependent series of spectra can be simulated using theoretical models for chemical exchange. By fitting the calculated lineshapes to the experimental spectra, the rate constant (k) for the ring flip can be determined at each temperature.

-

Eyring and Arrhenius Analysis: A plot of ln(k/T) versus 1/T (Eyring plot) allows for the determination of the activation enthalpy (ΔH‡) and activation entropy (ΔS‡). From these values, the Gibbs free energy of activation (ΔG‡) at a given temperature can be calculated using the Eyring equation:

ΔG‡ = ΔH‡ - TΔS‡

Computational Chemistry Methods

Computational chemistry provides a theoretical means to map the potential energy surface of the ring inversion process.